molecular formula C14H13NO B019211 2-(3,4-Dimethylbenzoyl)pyridine CAS No. 102001-19-4

2-(3,4-Dimethylbenzoyl)pyridine

Cat. No. B019211
CAS RN: 102001-19-4
M. Wt: 211.26 g/mol
InChI Key: NETHQVWMLWXEMM-UHFFFAOYSA-N
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Description

2-(3,4-Dimethylbenzoyl)pyridine is a chemical compound with the molecular formula C14H13NO. It has a molecular weight of 211.26 . The IUPAC name for this compound is (3,4-dimethylphenyl)(2-pyridinyl)methanone .


Molecular Structure Analysis

The InChI code for 2-(3,4-Dimethylbenzoyl)pyridine is 1S/C14H13NO/c1-10-6-7-12(9-11(10)2)14(16)13-5-3-4-8-15-13/h3-9H,1-2H3 . This code provides a standard way to encode the compound’s molecular structure.

Scientific Research Applications

Antiviral and Anticancer Applications

Pyridine derivatives have structural similarities with DNA bases such as adenine and guanine, which is a key factor to explain their effectiveness . They are found in the structures of many drugs, especially antiviral and anticancer ones . For example, vemurafenib, a B-Raf enzyme inhibitor for the treatment of melanoma, is a pyrrolo[2,3-b]pyridine-derived drug .

Antituberculosis, Antibacterial, and Antifungal Applications

Apart from antiviral and anticancer activities, pyridine derivatives are also found in the structures of substances with antituberculosis, antibacterial, and antifungal activities .

Anti-inflammatory Applications

Pyridine derivatives are frequently used in drug research due to their various bioactivities. For instance, furopyridine derivatives have been studied for their anti-inflammatory, anti-aggregation, and anticoagulant activities .

Antimalarial Applications

Pyridine-containing compounds have increasing importance for medicinal application as antimalarial . This has generated concern among researchers in synthesizing a variety of pyridine derivatives .

Antidiabetic Applications

Pyridine-containing compounds also have antidiabetic properties . This has led to the synthesis of a variety of pyridine derivatives for medicinal applications .

Chemosensor Applications

A chemosensor based on 3,3′-(4-(2-amino-4,5-dimethoxyphenyl) pyridine-2,6-diyl) dianiline was synthesized and found that it could detect formaldehyde through fluorescence enhancement and show the visible color change from yellow to blue .

properties

IUPAC Name

(3,4-dimethylphenyl)-pyridin-2-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO/c1-10-6-7-12(9-11(10)2)14(16)13-5-3-4-8-15-13/h3-9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NETHQVWMLWXEMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)C2=CC=CC=N2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50642030
Record name (3,4-Dimethylphenyl)(pyridin-2-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50642030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,4-Dimethylbenzoyl)pyridine

CAS RN

102001-19-4
Record name (3,4-Dimethylphenyl)(pyridin-2-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50642030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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